2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
2,6-Difluoro-3-(trifluoromethyl)benzonitrile (DFTB) is a versatile organic molecule that has found a variety of applications in scientific research and laboratory experiments. DFTB is a highly effective, low-cost synthetic reagent that can be used to synthesize a variety of organic compounds. It is also a key component in the synthesis of several pharmaceuticals and other organic compounds.
Scientific Research Applications
1. Dermatological Applications
2,6-Difluoro-3-(trifluoromethyl)benzonitrile and its derivatives have been explored for dermatological applications. For instance, a related compound, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has shown potential in the treatment of androgenetic alopecia and for controlling sebum production. Its rapid metabolism and reduced systemic side effects make it a candidate for dermatological use without significant systemic pharmacological effects (Li et al., 2008).
2. Battery Technology
In the field of energy storage, specifically lithium-ion batteries, derivatives of this compound have been utilized. 4-(Trifluoromethyl)-benzonitrile, for example, has been employed as an electrolyte additive in high voltage lithium ion batteries, showing significant improvement in cyclic stability and capacity retention (Huang et al., 2014).
3. Photophysical Studies
The compound and its variations have been studied in photochemical contexts. Research has been conducted on the photochemical addition of compounds like 2,2,2-trifluoroethanol to benzonitrile, which aids in understanding the photophysical properties and reactions of these compounds (Foster et al., 1998).
4. Chemical Synthesis and Catalysis
Various derivatives of this compound have been synthesized for different purposes. For example, the iodination of related compounds has been studied under continuous flow conditions, providing insights into regioselective synthesis and process optimization in organic chemistry (Dunn et al., 2018).
5. Polymer and Material Science
In the domain of polymer science and material engineering, trifluoromethylated derivatives of benzonitriles, including this compound, have been used in the synthesis of materials like partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers. These materials find applications in fuel cells and other energy-related technologies (Sankir et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and van der waals forces .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a CYP1A2 inhibitor .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . .
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZXOQCUAPUNSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243039 | |
Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806333-92-5 | |
Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806333-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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